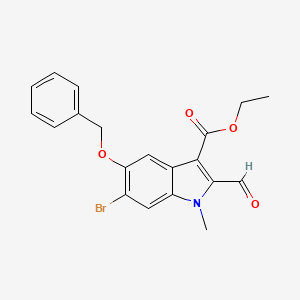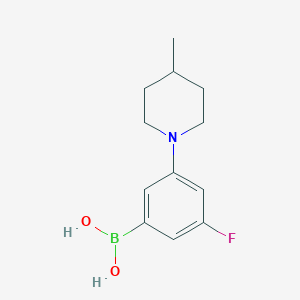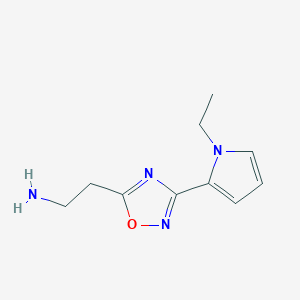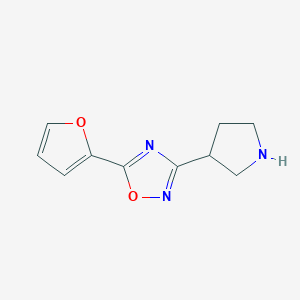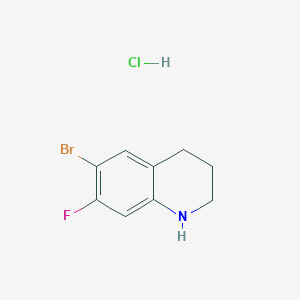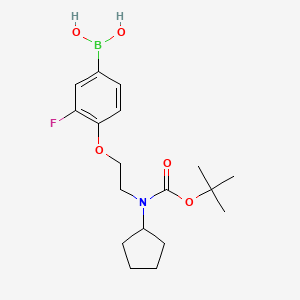![molecular formula C11H17BN2O4 B1450669 4-(4,4,5,5-Tetrametil-[1,3,2]dioxaborolan-2-il)-pirazol-1-carboxilato de metilo CAS No. 1416060-21-3](/img/structure/B1450669.png)
4-(4,4,5,5-Tetrametil-[1,3,2]dioxaborolan-2-il)-pirazol-1-carboxilato de metilo
Descripción general
Descripción
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H17BN2O4 and its molecular weight is 252.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cristalografía
El compuesto se ha utilizado en estudios cristalográficos . Las longitudes de enlace y los ángulos en el anillo de 1,3,2-dioxaborolano de cinco miembros son más pequeños de lo esperado debido al anillo de cinco miembros .
Síntesis de nuevos copolímeros
El compuesto se ha empleado en la síntesis de nuevos copolímeros basados en benzotiadiazol y unidades de areno ricas en electrones . Estos copolímeros tienen propiedades ópticas y electroquímicas únicas .
Cálculos químicos cuánticos
El compuesto se ha utilizado en cálculos químicos cuánticos. Por ejemplo, el método B3LYP/6-311G (2d, p) se utilizó para calcular las energías HOMO y LUMO y su brecha de energía orbital para estimar la estabilidad química .
Análisis cristalográfico de rayos X
El compuesto se ha utilizado en el análisis cristalográfico de rayos X . Se obtuvo un monocristal del compuesto del título para el análisis .
Ciencia de los materiales
El compuesto tiene posibles aplicaciones en la ciencia de los materiales. Su estructura y propiedades únicas lo convierten en un candidato prometedor para el desarrollo de nuevos materiales .
Investigación farmacéutica
El compuesto podría utilizarse potencialmente en investigación farmacéutica. Su estructura única podría aprovecharse para diseñar y sintetizar nuevos fármacos .
Mecanismo De Acción
Target of Action
Similar compounds such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde are often used in organic synthesis reactions, suggesting that the compound might interact with various organic molecules.
Mode of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane , are known to participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
It’s worth noting that borylation reactions, which this compound may participate in, are crucial in the synthesis of various organic compounds .
Result of Action
Given its potential role in borylation reactions, it may contribute to the formation of new organic compounds .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, the compound is stable under room temperature but should be stored in an inert gas . It’s also worth noting that the compound is sensitive to air .
Propiedades
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-10(2)11(3,4)18-12(17-10)8-6-13-14(7-8)9(15)16-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRGMEDQFMUYHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate](/img/structure/B1450587.png)
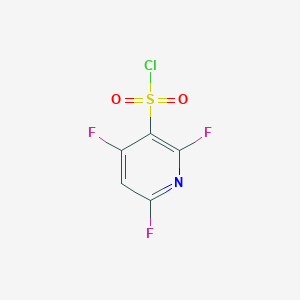
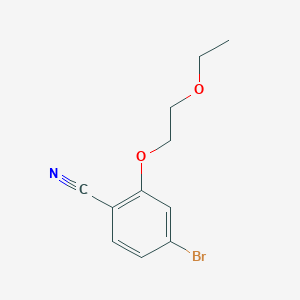


![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1450602.png)
